molecular formula C33H64Br2N2 B13765356 Ammonium, trimethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate CAS No. 66827-34-7

Ammonium, trimethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate

Cat. No.: B13765356
CAS No.: 66827-34-7
M. Wt: 648.7 g/mol
InChI Key: FATOUCXKYXMOKY-UHFFFAOYSA-L
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Description

Ammonium, trimethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate) is a complex organic compound with a unique structure. It is characterized by the presence of multiple functional groups, including ammonium and bromide ions, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of ammonium, trimethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate) involves several steps. The process typically starts with the preparation of the cyclohexenyl derivative, followed by the introduction of the trimethylene bridge and the ammonium groups. The final step involves the addition of bromide ions to form the dibromide salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ammonium, trimethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The ammonium groups can interact with negatively charged sites on biomolecules, while the bromide ions can participate in various chemical reactions. The trimethylene bridge and cyclohexenyl groups contribute to the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other ammonium salts with different substituents and structural variations. For example:

    Ammonium, trimethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dichloride, dihydrate): This compound has chloride ions instead of bromide ions.

    Ammonium, trimethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, difluoride, dihydrate): This compound has fluoride ions instead of bromide ions. The uniqueness of ammonium, trimethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, dihydrate) lies in its specific combination of functional groups and the resulting chemical properties.

Properties

CAS No.

66827-34-7

Molecular Formula

C33H64Br2N2

Molecular Weight

648.7 g/mol

IUPAC Name

3-[dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azaniumyl]propyl-dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azanium;dibromide

InChI

InChI=1S/C33H64N2.2BrH/c1-26-16-13-22-32(5,6)30(26)20-18-28(3)34(9,10)24-15-25-35(11,12)29(4)19-21-31-27(2)17-14-23-33(31,7)8;;/h28-29H,13-25H2,1-12H3;2*1H/q+2;;/p-2

InChI Key

FATOUCXKYXMOKY-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(C)[N+](C)(C)CCC[N+](C)(C)C(C)CCC2=C(CCCC2(C)C)C.[Br-].[Br-]

Origin of Product

United States

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